(3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene
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Overview
Description
(3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene is an organic compound characterized by the presence of a bromine atom, a methyl group, a propene group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene typically involves the following steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the brominated intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of sulfides or thiols.
Scientific Research Applications
(3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenylsulfonyl)morpholine
- (3-Bromo-5-methylphenylsulfonyl)piperidine
- (4-Bromo-3-methylphenylsulfonyl)pyrrolidine
Uniqueness
(3-Bromo-2-methylprop-1-ene-1-sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
623560-31-6 |
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Molecular Formula |
C10H11BrO2S |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
(3-bromo-2-methylprop-1-enyl)sulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
WTLPNTARWXIVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)(=O)C1=CC=CC=C1)CBr |
Origin of Product |
United States |
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